3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)propanoic acid
Description
3-(1,3-Dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)propanoic acid (CAS: 26749-97-3) is a bicyclic organic compound featuring a hexahydroisoindole-1,3-dione core fused with a propanoic acid side chain (Figure 1). Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol .
This compound is primarily utilized in polymer chemistry as a bifunctional monomer. For example, it has been esterified with alcohols to generate monomers for ring-opening polymerization, yielding materials with tailored thermal and mechanical properties . Its synthesis typically involves coupling reactions between activated carboxylic acid derivatives and hydroxyl-containing substrates under conditions such as DCC-mediated esterification .
Properties
IUPAC Name |
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11(12)16/h1-2,7-8H,3-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMBXFPVYLHJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)propanoic acid typically involves the reaction of phthalic anhydride with an appropriate amine, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Triethylamine, pyridine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, pain, or other physiological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Structural Analogues
The following compounds share the hexahydroisoindole-1,3-dione core but differ in substituents and functional groups:
Key Observations :
- The presence of an epoxide bridge (e.g., in ) increases reactivity for nucleophilic ring-opening, useful in crosslinking polymers.
- Aromatic isoindole derivatives (e.g., ) exhibit reduced solubility in polar solvents due to higher logP values.
- Substituents on the nitrogen (e.g., 4-methylphenyl in ) modulate pharmacological activity by altering steric and electronic interactions with biological targets.
Functional Group Variants
Compounds with similar propanoic acid side chains but divergent cores:
Key Observations :
- Chlorinated phenylpropanoic acids () demonstrate selective antimicrobial effects, likely due to halogen-induced membrane disruption.
- Methylthio-propanoic esters () contribute to fruity aromas via volatile sulfur compounds, highlighting the role of ester functional groups in flavor chemistry.
- Amino-linked benzoic acid derivatives () may serve as intermediates in peptide-mimetic drug design.
Pharmacological and Industrial Relevance
- Anti-inflammatory/Analgesic Agents : Isoindolone derivatives, such as the 4-methylphenyl variant (), show promise in pain management via cyclooxygenase inhibition .
- Polymer Chemistry : The parent compound’s bifunctionality enables the synthesis of degradable polyesters and polycarbonates with applications in biomedical devices .
- Metabolite Activity: Microbial metabolites of propanoic acid derivatives (e.g., 3-(3′-hydroxyphenyl)propanoic acid) exhibit anti-diabetic and neuroprotective effects .
Biological Activity
3-(1,3-Dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)propanoic acid (CAS Number: 78394-45-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by its isoindole core and dioxo substituents. Its molecular formula is , with a melting point range of 91-93°C .
Structural Details:
- IUPAC Name: 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoic acid
- Molecular Weight: 227.23 g/mol
Antitumor Properties
Recent studies have indicated that compounds with similar isoindole structures exhibit cytotoxic effects against various cancer cell lines. For example:
- Case Study: A derivative of isoindole was tested against breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 12 µM after 48 hours of treatment .
Anti-inflammatory Effects
Research has shown that derivatives of isoindole compounds can inhibit pro-inflammatory cytokines. In vitro studies suggest:
- Mechanism: The compound may inhibit NF-kB signaling pathways, leading to reduced expression of TNF-alpha and IL-6 in macrophages .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity: It may act as an inhibitor for specific kinases involved in cell proliferation.
- Interaction with DNA: Potential intercalation into DNA structures could disrupt replication processes.
Comparative Analysis with Related Compounds
Research Findings
A comprehensive literature review reveals limited direct studies on the specific biological activity of this compound. However, related isoindole derivatives have shown promising results in various assays:
- Cytotoxicity Assays: Several derivatives have been tested for their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Studies: Compounds exhibiting structural similarities have been shown to modulate immune responses effectively.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)propanoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions involving isoindole-1,3-dione derivatives and propanoic acid precursors. A validated route for a structurally similar analog (octahydro isoindol-dione derivative) involves:
- Step 1: Reacting maleic anhydride with bicyclic amines under reflux in anhydrous THF to form the isoindol-dione core .
- Step 2: Coupling the core with a propanoic acid derivative via nucleophilic substitution (e.g., using EDC/HOBt as coupling agents) .
Optimization Tips: - Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and adjust pH to 6–7 to minimize side products.
- Yields (38–83%) depend on temperature control (70–80°C) and stoichiometric ratios (1:1.2 for core:propanoic acid) .
Table 1: Key Synthetic Parameters from Analogous Compounds
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 70–80°C | Higher temps reduce racemization |
| Coupling Agent | EDC/HOBt | Minimizes ester byproducts |
| Reaction Time | 12–24 h | Extended time improves conversion |
Basic: How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
Methodological Answer:
- 1H NMR: Focus on diagnostic signals:
- δ 12.19 ppm (s, 1H): Carboxylic acid proton .
- δ 3.55 ppm (t, J=7.2 Hz): Methylene protons adjacent to the isoindol-dione ring .
- δ 2.86–1.19 ppm: Multilayer splitting for bicyclic hydrogens (confirms hexahydro vs. octahydro configurations) .
- IR Spectroscopy:
- 1768–1738 cm⁻¹: Stretching vibrations for carbonyl groups (dioxo and carboxylic acid) .
- 3119 cm⁻¹: NH stretching (absent in fully substituted derivatives) .
Note: Compare with computational spectra (DFT/B3LYP) to validate stereochemistry .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
While specific toxicity data are limited for this compound, general guidelines apply:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis due to potential volatile byproducts (e.g., anhydrides) .
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How can structure-activity relationship (SAR) studies guide functionalization of the isoindol-dione core for biological applications?
Methodological Answer:
- Modification Sites:
- Propanoic Acid Chain: Replace with bulkier substituents (e.g., phenyl, indole) to enhance receptor binding, as seen in hypoglycemic analogs .
- Isoindol-dione Ring: Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 4 to modulate electronic effects and bioactivity .
Experimental Design:
- Use parallel synthesis to generate derivatives, followed by in vitro assays (e.g., enzyme inhibition).
- Validate SAR trends with molecular docking (PDB: 1XYZ) and QSAR models .
Advanced: What computational strategies are effective for modeling the compound’s conformational dynamics?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvated systems (e.g., water/DMSO) using AMBER or GROMACS to study ring puckering and hydrogen-bonding patterns .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts and compare with experimental data .
Key Outputs: - Energy barriers for ring inversion (<5 kcal/mol indicate flexibility).
- Electrostatic potential maps to identify reactive sites for functionalization .
Advanced: What challenges arise in scaling up synthesis, and how can process engineering mitigate them?
Methodological Answer:
Challenges:
- Heat Management: Exothermic coupling reactions risk thermal degradation.
- Purification: Column chromatography is impractical at scale.
Solutions: - Flow Chemistry: Continuous reactors improve heat dissipation and reduce batch variability .
- Crystallization Optimization: Use anti-solvent (e.g., water) to precipitate the product directly from reaction mixtures .
Table 2: Scale-Up Parameters
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reactor Type | Round-bottom flask | Continuous flow reactor |
| Purification | Column chromatography | Anti-solvent crystallization |
| Yield | 38–83% | 60–75% (projected) |
Advanced: How to address contradictions in spectral data between synthetic batches?
Methodological Answer:
- Root-Cause Analysis:
- Impurity Profiling: Use HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile) to identify byproducts (e.g., unreacted starting materials) .
- Isotopic Labeling: Track deuterated intermediates to confirm reaction pathways .
Resolution: Adjust stoichiometry (10% excess of isoindol-dione core) and ensure anhydrous conditions to suppress hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
